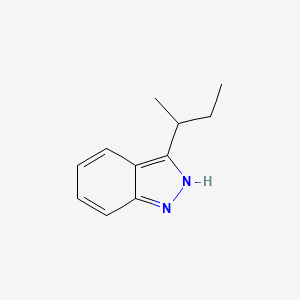

1H-Indazole, 3-(1-methylpropyl)-

Description

Historical Context and Discovery of the Indazole Scaffold

The journey of the indazole scaffold into the annals of chemistry began in the late 19th century. The initial synthesis and characterization of indazole are credited to the eminent German chemist, Emil Fischer, in 1883. wikipedia.org His pioneering work laid the foundation for over a century of research into the synthesis and properties of this heterocyclic system. While indazole-based structures are rarely found in natural products, with a few exceptions like the alkaloids nigellicine (B1251354) and nigeglanine, the synthetic versatility of the scaffold has more than compensated for its natural scarcity. wikipedia.org

Significance of Indazole Derivatives in Chemical Research

The true significance of the indazole scaffold lies in the diverse and potent biological activities exhibited by its derivatives. nih.gov The ability to introduce a wide array of substituents at various positions on the bicyclic ring has allowed for the creation of a vast library of compounds with applications in medicinal chemistry and materials science.

In the realm of drug discovery, indazole derivatives have emerged as privileged structures, meaning they are frequently found in biologically active compounds. They are recognized for a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Notably, the indazole core is a key component in several approved drugs. For instance, Benzydamine is utilized as a non-steroidal anti-inflammatory agent for treating conditions of the mouth and throat. wikipedia.org The development of N-substituted indazole-3-carboxamides has also led to the discovery of potent inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1), which have implications in cancer therapy. nih.gov

The utility of indazole derivatives extends beyond medicine. Their unique photophysical properties have led to their investigation in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ongoing exploration of novel synthetic methodologies continues to expand the chemical space accessible to researchers, promising new and exciting applications for this versatile scaffold. organic-chemistry.org

Overview of the 1H-Indazole, 3-(1-methylpropyl)- Structural Motif within the Indazole Family

The compound 1H-Indazole, 3-(1-methylpropyl)-, also known as 3-sec-butyl-1H-indazole, represents a specific structural motif within the broader indazole family. While detailed experimental data for this particular compound is not extensively available in the public domain, its general characteristics and synthesis can be inferred from the well-established chemistry of 3-alkyl-1H-indazoles.

The synthesis of 3-alkyl-1H-indazoles can be achieved through various strategies. One common approach involves the cyclization of appropriately substituted o-aminobenzaldehydes or o-aminoketones with hydrazines. bloomtechz.com More contemporary methods include transition-metal-catalyzed cross-coupling reactions and intramolecular C-H amination reactions. organic-chemistry.org For instance, a switchable synthesis of 3-substituted 1H-indazoles has been developed through a 1,3-dipolar cycloaddition reaction between α-substituted α-diazomethylphosphonates and arynes. acs.org The regioselectivity of N-alkylation of the indazole scaffold is a crucial aspect of its synthesis, with studies showing that the choice of base and solvent can significantly influence whether the alkyl group attaches to the N1 or N2 position. nih.gov

While specific research focusing solely on 1H-Indazole, 3-(1-methylpropyl)- is limited, the study of related 3-substituted indazoles provides a framework for understanding its potential properties and applications. The continued interest in the indazole scaffold ensures that even less-explored derivatives like this one may become subjects of future investigation.

Data Tables

Table 1: General Properties of 1H-Indazole and a Representative Derivative

| Property | 1H-Indazole | 1-Methyl-1H-indazole-3-carboxylic acid |

| Molecular Formula | C₇H₆N₂ | C₉H₈N₂O₂ |

| Molar Mass | 118.14 g/mol wikipedia.org | 176.17 g/mol researchgate.net |

| Melting Point | 147-149 °C wikipedia.org | Not specified |

| Boiling Point | 270 °C wikipedia.org | Not specified |

| CAS Number | 271-44-3 nist.gov | Not specified |

Structure

3D Structure

Properties

CAS No. |

61485-22-1 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-butan-2-yl-2H-indazole |

InChI |

InChI=1S/C11H14N2/c1-3-8(2)11-9-6-4-5-7-10(9)12-13-11/h4-8H,3H2,1-2H3,(H,12,13) |

InChI Key |

HUSDCLOYEDNFGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C2C=CC=CC2=NN1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis of 1h Indazole, 3 1 Methylpropyl

X-ray Crystallography for Solid-State Structure Determination

To date, the specific crystal structure of 1H-Indazole, 3-(1-methylpropyl)- has not been reported in publicly accessible crystallographic databases. However, the solid-state structures of numerous substituted indazole derivatives have been extensively studied, providing a robust framework for understanding the likely structural characteristics of this compound. X-ray crystallography, a pivotal technique for elucidating the three-dimensional arrangement of atoms within a crystal, has revealed key recurring structural motifs and intermolecular interactions in the indazole family. nih.gov

Analysis of related indazole structures demonstrates a consistent planarity of the fused bicyclic indazole ring system. For instance, in derivatives such as 3-chloro-1-methyl-5-nitro-1H-indazole, the deviation from the mean plane of the indazole system is minimal, often in the range of 0.007 Å. nih.gov This inherent planarity is a defining feature of the indazole core.

A predominant feature in the crystal packing of N-unsubstituted indazoles is the formation of hydrogen-bonded dimers. The N-H proton of the pyrazole (B372694) ring of one molecule typically forms a hydrogen bond with the sp2-hybridized nitrogen atom of an adjacent molecule. This interaction is a strong and directional force that often dictates the supramolecular assembly. An example of this is seen in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, where inversion dimers are formed through pairwise N—H⋯N hydrogen bonds, creating distinct ring motifs in the crystal lattice. iucr.orgiucr.org

Below is a representative table of crystallographic data for a related substituted indazole, illustrating the typical parameters determined through X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for a Substituted Indazole Derivative Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide nih.gov

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄ClN₃O₄S |

| Formula Weight | 379.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9664 (6) |

| b (Å) | 6.4300 (3) |

| c (Å) | 19.6155 (9) |

| α (°) | 90 |

| β (°) | 107.227 (1) |

| γ (°) | 90 |

| Volume (ų) | 1682.52 (13) |

| Z | 4 |

Computational and Theoretical Investigations of 1h Indazole, 3 1 Methylpropyl

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It has been widely applied to various indazole derivatives to predict their behavior. researchgate.netresearchgate.net Studies on related compounds, such as 1-butyl-1H-indazole-3-carboxamide derivatives, utilize DFT calculations, often with basis sets like 6-31+G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state. For indazole derivatives, DFT calculations are used to find the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. uantwerpen.be These optimized structures are crucial for accurately predicting other molecular properties. For instance, in studies of 1-butyl-N-(o-tolyl)-1H-indazole-3-carboxamide, the calculated bond lengths and angles of the phenyl and imidazole (B134444) rings were found to be consistent with expected values for aromatic systems. researchgate.netuantwerpen.be

The electronic structure, which describes the arrangement of electrons in the molecule, is also elucidated through these calculations, forming the basis for understanding the molecule's reactivity and spectroscopic behavior. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. In indazole derivatives, these are typically found around nitrogen and oxygen atoms. nih.gov

Blue Regions : Represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green Regions : Denote areas of neutral potential. nih.gov

By analyzing the MEP map, researchers can predict how a molecule will interact with other reagents, which is a key aspect of drug design and reaction mechanism studies. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron. nih.govirjweb.com

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to charge transfer interactions. irjweb.com

DFT calculations are used to determine the energies of these orbitals and derive global reactivity descriptors. nih.gov In a study of 26 different 1-butyl-1H-indazole-3-carboxamide derivatives, the HOMO-LUMO gap was calculated to understand their relative stabilities and electron-donating or -accepting capabilities. nih.gov

Below is a table of representative reactivity descriptors calculated for a series of indazole derivatives using DFT.

| Compound ID | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |

| 8a | -6.42 | -0.87 | 5.55 | 2.775 | 3.645 |

| 8c | -6.68 | -1.11 | 5.57 | 2.785 | 3.895 |

| 8s | -6.59 | -1.02 | 5.57 | 2.785 | 3.805 |

| 8u | -5.99 | -1.33 | 4.66 | 2.330 | 3.660 |

| 8x | -6.01 | -1.61 | 4.40 | 2.200 | 3.810 |

| 8z | -6.02 | -1.74 | 4.28 | 2.140 | 3.880 |

| Data derived from a study on 1-butyl-1H-indazole-3-carboxamide derivatives. nih.gov |

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical spectra are then compared with experimental results to confirm the molecular structure. researchgate.net Discrepancies between calculated and experimental values are often minimal and can be accounted for by the fact that calculations are typically performed for a single molecule in a vacuum, whereas experiments are conducted on bulk material.

For various 3-carboxamide indazole derivatives, researchers have calculated vibrational frequencies (IR) and chemical shifts (¹H and ¹³C NMR) and found them to be in good agreement with experimental data, thereby validating the synthesized structures. researchgate.netnih.gov

Below is a comparative table of experimental and theoretical spectroscopic data for a representative indazole derivative.

| Parameter | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) for 8m | 9.61 (s, 1H), 8.24-8.22 (m, 3H), 7.83 (d, 1H) | Not typically reported in this format |

| ¹³C NMR (δ, ppm) for 8m | 160.42, 149.27, 141.42, 111.20, 49.31, 13.93 | Not typically reported in this format |

| IR Stretching (cm⁻¹) for 8d | 3272 (N-H), 1655 (C=O) | Theoretical values are scaled for comparison |

| Data pertains to derivatives of 1-butyl-1H-indazole-3-carboxamide. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical studies typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comuu.nl MD simulations model the movements of atoms and molecules, allowing for the exploration of different conformational states and their stability, often in a simulated biological environment like an aqueous solution or within a protein's active site. researchgate.netnih.gov

For indazole derivatives designed as potential drug candidates, MD simulations are used to study their binding stability with target proteins, such as enzymes or receptors. researchgate.netnih.gov These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. mdpi.com

Investigation of Structure Activity Relationships Sar in 1h Indazole, 3 1 Methylpropyl Derivatives

Impact of the 1-methylpropyl Group on Molecular Recognition

The 1-methylpropyl group, also known as the sec-butyl group, at the 3-position of the indazole ring plays a crucial role in how the molecule is recognized by and binds to its biological targets. The size, shape, and lipophilicity of this alkyl group can significantly influence the compound's pharmacological activity.

The branched nature of the sec-butyl group can provide a better fit into specific hydrophobic pockets within an enzyme's active site compared to a linear alkyl chain. This can lead to stronger van der Waals interactions and, consequently, higher binding affinity. For instance, in the context of enzyme inhibition, the steric bulk of the sec-butyl group can be a determining factor for potency and selectivity. Conversely, excessively bulky substituents at the 3-position have been shown to be detrimental to the binding affinity for some targets, suggesting that the size of the alkyl group must be optimized for each specific biological target. researchgate.net

Systematic Substituent Effects on the Indazole Ring

Modifications at Nitrogen Atoms (N1, N2)

Generally, direct alkylation of 1H-indazoles can result in a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov However, regioselective synthesis methods have been developed to favor one isomer over the other. nih.govorganic-chemistry.org Studies on various indazole derivatives have shown that N1 and N2 isomers can exhibit different pharmacological profiles. For example, in some classes of kinase inhibitors, N1 substitution is preferred for optimal activity, while in others, the N2-substituted isomer is more potent. beilstein-journals.org The choice of substituent at these positions is also critical; for instance, the introduction of a butyl group at the N1 position has been explored in the synthesis of various indazole-3-carboxamide derivatives. organic-chemistry.org

The regioselectivity of N-alkylation can be influenced by the substituent at the C3 position. For example, the presence of a tert-butyl group at C3 has been shown to direct alkylation preferentially to the N1 position under certain reaction conditions. nih.gov Quantum mechanical calculations have been employed to understand the factors governing this selectivity, revealing that the 1H-indazole tautomer is generally more stable. wuxibiology.com The selective synthesis of N1 or N2 alkylated indazoles is crucial for establishing a clear SAR and for the development of potent and selective drug candidates. beilstein-journals.orgorganic-chemistry.org

Substitutions on the Fused Benzene (B151609) Ring

Modification of the fused benzene ring of the indazole core provides another avenue to modulate the pharmacological properties of 3-(1-methylpropyl)-1H-indazole derivatives. Introducing various substituents at positions 4, 5, 6, and 7 can impact the compound's solubility, electronic distribution, and ability to form additional interactions with the target protein.

For example, the introduction of a bromo group at the 5-position of the indazole ring is a common strategy in the synthesis of indazole derivatives, serving as a handle for further functionalization via cross-coupling reactions. nih.govnih.gov The nature and position of the substituent on the benzene ring can significantly influence the biological activity. SAR studies on various indazole series have shown that electron-withdrawing or electron-donating groups at different positions can either enhance or diminish the desired biological effect. nih.gov For instance, in a series of indazole-based inhibitors, substitutions at the 4- and 6-positions were found to be crucial for inhibitory activity. nih.gov Similarly, in another study, 5-fluoro substitution on the indazole ring was found to be beneficial for the activity of certain inhibitors. nih.gov The strategic placement of substituents on the benzene ring can therefore be used to fine-tune the potency, selectivity, and pharmacokinetic properties of the lead compound.

Molecular Docking Studies for Protein-Ligand Interactions

Binding Modes and Interaction Mechanisms with Target Enzymes (e.g., DNA gyrase, elastase)

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. These studies provide valuable insights into the binding modes and key interactions that stabilize the ligand-protein complex. For indazole derivatives, DNA gyrase, an essential bacterial enzyme, has been a key target of investigation. nih.gov

While DNA gyrase is a well-explored target, human neutrophil elastase (HNE), a serine protease involved in inflammatory processes, represents another potential target for indazole derivatives. Although specific docking studies for 3-(1-methylpropyl)-1H-indazole with elastase are not widely reported, studies on other small molecule inhibitors of HNE reveal common interaction patterns. nih.govnih.gov These often involve the ligand forming hydrogen bonds with the catalytic triad (B1167595) residues (His57, Asp102, Ser195) and occupying the S1 pocket of the enzyme. nih.gov A docking study of an indazole-containing compound with HNE showed that the indazole group contributed to the inhibitory activity, though it was the least active in the series, suggesting that further optimization would be necessary. nih.gov

Table 1: Key Interactions of Indazole Derivatives with Target Enzymes from Molecular Docking Studies

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| DNA Gyrase (GyrB) | Asp81, Arg84, Val79, Ile175 | Hydrogen bonding, π-cation stacking, hydrophobic interactions | nih.gov |

| Human Neutrophil Elastase | His57, Asp102, Ser195 | Hydrogen bonding, hydrophobic interactions | nih.govnih.gov |

Computational Insights into Binding Affinity

Computational methods can provide quantitative predictions of the binding affinity between a ligand and its target protein. These predictions, often expressed as a docking score or binding free energy, are valuable for prioritizing compounds for synthesis and experimental testing.

In the context of HNE, while specific computational data for 3-(1-methylpropyl)-1H-indazole is scarce, general principles from other inhibitors suggest that a good fit within the active site and the formation of strong hydrogen bonds are crucial for high binding affinity. nih.govnih.gov The binding energies calculated from docking simulations of various thiazole (B1198619) derivatives with HNE showed a good correlation with their experimental IC50 values, validating the computational approach. nih.gov Such in silico predictions can guide the rational design of more potent and selective 3-(1-methylpropyl)-1H-indazole-based enzyme inhibitors.

Role of 1h Indazole, 3 1 Methylpropyl in Advanced Organic Synthesis and Material Science Research

1H-Indazole, 3-(1-methylpropyl)- as a Versatile Synthetic Building Block

Indazoles, and specifically 3-substituted indazoles, are valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex, often biologically active, molecules. nih.govscilit.com The synthesis of the 1H-indazole core itself can be achieved through various methods, including the [3+2] cycloaddition of arynes with diazo compounds. acs.orgorganic-chemistry.orgorgsyn.org For a compound like 1H-Indazole, 3-(1-methylpropyl)-, this could theoretically involve the reaction of benzyne (B1209423) with a diazoalkane derived from 3-methylpentanal.

Once the 3-substituted indazole core is formed, it serves as a versatile platform for further functionalization. The indazole ring possesses multiple sites for modification, primarily the N-1 and N-2 positions of the pyrazole (B372694) ring and the C-4, C-5, C-6, and C-7 positions of the benzene (B151609) ring.

Key Functionalization Reactions:

N-Alkylation: The nitrogen atoms of the indazole ring can be selectively alkylated. The regioselectivity of this reaction (N-1 vs. N-2) is influenced by the substituent at the C-3 position, the alkylating agent, and the reaction conditions. nih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors N-1 alkylation for a range of C-3 substituted indazoles. nih.gov

C-H Functionalization: Direct catalytic functionalization of the C-H bonds on the indazole ring is a powerful tool for introducing new groups without pre-functionalization. scilit.com Palladium- and rhodium-catalyzed reactions have been developed for the arylation, alkylation, and amination at various positions of the indazole core. chim.itijsdr.org

Halogenation: Halogen atoms can be introduced onto the indazole ring, typically at the C-3 position if it is unsubstituted, or at other positions on the benzene ring. chim.it These halogenated indazoles are crucial intermediates for subsequent cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. scilit.comchim.it

The 3-(1-methylpropyl) group, being a simple alkyl substituent, primarily exerts a steric influence on these subsequent reactions, potentially directing the regioselectivity of further functionalization.

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Arynes and Diazo Compounds | Forms the core indazole structure; the substituent on the diazo compound determines the C-3 substituent. | acs.orgorganic-chemistry.org |

| Intramolecular Cyclization | o-Haloaryl N-sulfonylhydrazones | Copper-catalyzed cyclization to form 1H-indazoles. | nih.gov |

| Cascade Reaction | p-Quinone Methides and Arylhydrazines | Palladium-catalyzed double C-N bond formation to directly synthesize 3-substituted-1H-indazoles. | acs.org |

Development of Indazole-Based Ligands for Catalysis Research

The indazole framework has emerged as a promising scaffold for the design of ligands used in transition metal catalysis. nih.govnih.govresearchwithrutgers.com The two nitrogen atoms and the potential for functionalization at various positions allow for the creation of ligands with tunable steric and electronic properties. These ligands have found applications in gold, palladium, and rhodium catalysis. ijsdr.orgnih.govacs.org

Indazole derivatives can be converted into several types of ligands:

Phosphine (B1218219) Ligands: Indazole-based phosphine ligands have been synthesized and applied in gold(I) catalysis. nih.govacs.org In one approach, a phosphine group is introduced at the C-4 position of a 1-methyl-1H-indazole. The remaining nitrogen atom (N-2) can then be methylated to introduce a positive charge, which significantly alters the electronic properties of the ligand and the catalytic activity of the corresponding gold complex. nih.govacs.org

N-Heterocyclic Carbene (NHC) Ligands: Indazolin-3-ylidenes, a class of NHCs derived from the indazole framework, have been developed. nih.govresearchwithrutgers.com These ligands are typically sterically hindered and possess strong σ-donating properties, making them effective in catalysis. The substituent at the C-3 position is incorporated into the carbene-metal bond, directly influencing the catalytic center. nih.govresearchwithrutgers.com

While there is no specific research detailing 1H-Indazole, 3-(1-methylpropyl)- as a ligand precursor, the principles of indazole-based ligand design are applicable. The 3-(1-methylpropyl) group would impart specific steric bulk near the metal center, which could be advantageous for certain catalytic transformations requiring a defined steric environment.

| Ligand Type | Metal | Application | Key Feature | Reference |

|---|---|---|---|---|

| Indazole Phosphine | Gold(I) | Propargyl amide cyclization, enyne cyclization | Tunable electronic properties via methylation of the indazole nitrogen. | nih.govacs.org |

| Indazolin-3-ylidene (NHC) | Gold | Synthesis of oxazolines | Strong σ-donation and significant steric hindrance. | nih.govresearchwithrutgers.com |

| Generic Indazole | Rhodium(III) | C-H activation/functionalization | Directing group for regioselective C-H activation. | ijsdr.org |

Exploration in Advanced Material Science Applications

Indazole derivatives are being investigated for their potential in advanced material science, largely due to their photophysical properties. researchgate.netacs.org Certain substituted indazoles exhibit strong fluorescence with high quantum yields, making them candidates for applications such as:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of indazole derivatives could be harnessed in the emissive layer of OLED devices.

Fluorescent Sensors: Some 3-substituted-1H-indazoles have shown acid-sensitive fluorescence, suggesting their potential use as turn-off fluorescent probes for detecting acidic environments. acs.org

Analytical Reference Standard Applications in Research

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. supelco.com.tw 1H-Indazole, 3-(1-methylpropyl)- and its derivatives have potential applications as analytical reference standards, particularly in the forensic analysis of synthetic cannabinoids. unodc.orgnih.gov

Many synthetic cannabinoids feature an indazole-3-carboxamide core structure. nih.govresearchgate.net Compounds like AB-CHMINACA and MDMB-CHMICA are potent synthetic cannabinoids with an indazole core. While 1H-Indazole, 3-(1-methylpropyl)- itself is not a prominent synthetic cannabinoid, it could serve as a reference material for several reasons:

Impurity Profiling: It could be an impurity or a byproduct in the illicit synthesis of more complex indazole-based synthetic cannabinoids.

Metabolite Identification: It could be structurally related to metabolites of known synthetic cannabinoids.

Analog Identification: It could be used as a reference to identify new, emerging synthetic cannabinoid analogs with a 3-alkylindazole structure.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify these compounds in seized materials and biological samples. nih.govnih.govuniklinik-freiburg.de The availability of a certified reference standard for 1H-Indazole, 3-(1-methylpropyl)- would enable forensic laboratories to definitively identify its presence and distinguish it from other regulated indazole derivatives.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes to Enhance Sustainability

The synthesis of 3-substituted indazoles is a mature field, yet there is a significant push to develop more sustainable and efficient "green" methodologies. nih.govnih.gov Traditional methods often rely on harsh conditions or multi-step processes, generating considerable waste. Future research is focused on overcoming these limitations through innovative catalytic and process technologies.

Key sustainable approaches applicable to the synthesis of 3-alkyl-substituted indazoles include:

Transition Metal-Catalyzed C-H Activation : This atom-economical approach forges C-C or C-N bonds by directly functionalizing a carbon-hydrogen bond. researchgate.netcatalysis.blog Catalysts based on rhodium (Rh), cobalt (Co), and copper (Cu) have shown great promise in the synthesis of indazoles. researchgate.netwikipedia.orgnumberanalytics.com For a compound like 1H-Indazole, 3-(1-methylpropyl)-, this could mean constructing the indazole ring or introducing the 3-sec-butyl group in a single, efficient step.

Photoredox Catalysis : Utilizing visible light to drive chemical reactions, photoredox catalysis offers a mild and green alternative to traditional methods. wikipedia.orghidenanalytical.com This technique can be used to generate radical intermediates under gentle conditions, enabling new pathways for functionalizing the indazole scaffold. frontiersin.orgchemcatbio.org

Flow Chemistry : Continuous flow reactors provide enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. nih.govnih.govossila.com This technology is ideal for optimizing reaction conditions and enabling the on-demand synthesis of indazole libraries for screening and development. researchgate.net

Eco-Friendly Catalysts and Solvents : Research into using biodegradable catalysts, such as those derived from natural products like lemon peel powder, or employing greener solvents like polyethylene (B3416737) glycol (PEG-400), aims to reduce the environmental impact of chemical synthesis. ijpsr.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives

| Methodology | Traditional Methods | Sustainable/Novel Methods | Potential Advantage for 1H-Indazole, 3-(1-methylpropyl)- |

|---|---|---|---|

| Reagents | Often require pre-functionalized substrates, harsh acids/bases. | C-H activation, photocatalysts, readily available starting materials. | Fewer synthetic steps, reduced precursor cost. |

| Conditions | High temperatures, prolonged reaction times. | Mild temperatures, visible light, controlled flow conditions. | Lower energy consumption, improved safety profile. |

| Catalysts | Stoichiometric reagents, some heavy metals. | Low loadings of Rh, Co, Cu catalysts; metal-free options. nih.govrsc.org | Reduced metal waste, potential for recycling catalysts. |

| Efficiency | Moderate yields, potential for side products. | High yields, high regioselectivity, atom-economical. researchgate.net | Higher purity, less need for extensive purification. |

| Scalability | Can be challenging and hazardous to scale up. | Flow chemistry offers straightforward and safer scalability. nih.govnih.gov | Facilitates production for further research or application. |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. The transient and often complex nature of intermediates in indazole synthesis necessitates advanced analytical techniques capable of real-time monitoring. Operando spectroscopy, which involves analyzing a catalyst or reaction as it is happening under true working conditions, is a particularly powerful approach. catalysis.blogwikipedia.orghidenanalytical.com

Future investigations into the synthesis of 1H-Indazole, 3-(1-methylpropyl)- would benefit from the following techniques:

In Situ and Operando NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) can provide detailed structural information about molecules in solution. researchgate.net In situ NMR allows researchers to follow a reaction in real-time within the NMR tube, identifying intermediates and determining reaction kinetics. rsc.orgst-andrews.ac.uknih.gov This is invaluable for untangling complex reaction pathways, such as those in metal-catalyzed C-H activation.

Flow NMR and FTIR Spectroscopy : Combining flow chemistry with spectroscopic analysis (like NMR and Fourier-transform infrared spectroscopy) creates a powerful system for high-throughput experimentation and mechanistic investigation. magritek.com This setup allows for rapid data acquisition under varying conditions, helping to quickly map out the optimal process for synthesizing indazole derivatives. scispace.com

Raman and X-ray Absorption Spectroscopy (XAS) : These techniques provide complementary information. Raman spectroscopy is sensitive to vibrational modes and can be used to study reactions in situ. numberanalytics.com XAS can provide data on the electronic state and coordination environment of metal catalysts, which is essential for understanding how they function in C-H activation reactions. chemcatbio.org

Table 2: Application of Advanced Spectroscopy to Indazole Synthesis

| Technique | Information Provided | Relevance to Mechanistic Studies |

|---|---|---|

| Operando NMR | Real-time structural elucidation of reactants, intermediates, and products. researchgate.netrsc.org | Unambiguously identifies transient species and reaction pathways. |

| Operando FTIR | Monitors changes in functional groups and bonding during the reaction. magritek.com | Tracks the consumption of starting materials and formation of products. |

| Operando Raman | Provides vibrational "fingerprints" of molecules, effective in aqueous and solid phases. numberanalytics.com | Complements FTIR, especially for studying catalysts and solid-supported reactions. |

| Operando XAS | Reveals the oxidation state and local coordination environment of metal atoms in catalysts. chemcatbio.org | Elucidates the structure of the active catalytic species and its transformations. |

Integration of Machine Learning in Predictive Chemistry for Indazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. nih.govnih.govmdpi.com By analyzing vast datasets, these computational tools can predict chemical properties, reaction outcomes, and potential biological activities, thereby accelerating the research and development process. rsc.orgyoutube.com

For the indazole class of compounds, ML can be applied in several key areas:

Reaction Outcome and Yield Prediction : Supervised learning models can be trained on experimental data to predict the yield or success of a chemical reaction under specific conditions. ucla.educhemrxiv.org This can save significant time and resources by guiding chemists toward the most promising synthetic routes for molecules like 1H-Indazole, 3-(1-methylpropyl)-.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgijpsr.comsysrevpharm.org For indazole derivatives, QSAR can predict their potential as inhibitors for specific biological targets, such as kinases or hypoxia-inducible factor 1α (HIF-1α), helping to prioritize which analogs to synthesize. nih.govnih.gov

De Novo Drug Design : Generative AI models can design novel molecules with desired properties from scratch. By learning from the vast chemical space of known active compounds, these models can propose new indazole derivatives that are optimized for potency, selectivity, and reduced toxicity.

Table 3: Machine Learning Applications in Indazole Chemistry

| ML Application | Description | Potential Impact on Indazole Research |

|---|---|---|

| Yield Prediction | Algorithms trained on reaction data predict the outcome of new reactions. ucla.eduresearchgate.net | Optimizes synthesis of target molecules by identifying ideal substrates and conditions in silico. |

| QSAR Modeling | Correlates molecular descriptors (e.g., steric, electronic) with biological activity. nih.govresearchgate.net | Predicts the therapeutic potential of new indazole analogs before synthesis. |

| Generative Models | AI designs novel molecular structures based on learned chemical rules and desired properties. nih.gov | Creates new patentable indazole-based drug candidates with improved characteristics. |

| Retrosynthesis Planning | AI proposes synthetic routes for a target molecule by working backward from the product. | Accelerates the design of efficient pathways to complex indazole derivatives. |

Investigation of Indazole Scaffolds in Chemical Biology Probes

Beyond their direct use as therapeutics, indazole scaffolds are prime candidates for the development of chemical biology probes—specialized molecules designed to study biological processes. nih.gov The inherent properties of the indazole ring, such as its rigidity, aromaticity, and ability to form hydrogen bonds, make it an excellent foundation for these molecular tools. nih.gov

Future research could focus on incorporating the 3-alkyl-indazole core into:

Fluorescent Probes : By attaching a fluorophore or by modifying the indazole core itself to be fluorescent, researchers can create probes to visualize biological targets and processes in living cells. researchgate.netossila.comyoutube.com The photophysical properties of some indazole derivatives make them suitable for developing sensors, for example, for detecting enzymatic activity. researchgate.net

Photoaffinity Labeling (PAL) Probes : PAL probes are used to identify the specific protein targets of a drug or bioactive molecule. nih.govplos.org A probe based on 1H-Indazole, 3-(1-methylpropyl)- could be synthesized with a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for "click" chemistry). plos.org When introduced to a biological system and activated by light, the probe would covalently bind to its target protein, allowing for its identification and validation. nih.gov

Activity-Based Probes (ABPs) : ABPs are designed to covalently bind only to the active form of a specific enzyme or class of enzymes. frontiersin.orgnih.govrsc.org An indazole-based ABP could be developed to profile the activity of enzyme families that are often targeted by indazole drugs, such as serine proteases or kinases, providing a direct readout of enzyme function in complex biological samples. frontiersin.org

Table 4: Indazole-Based Chemical Biology Probes

| Probe Type | Function | Design Principle for an Indazole Probe |

|---|---|---|

| Fluorescent Probe | Visualize and quantify biological targets or events in real time. nih.gov | Modify the indazole scaffold to enhance its intrinsic fluorescence or conjugate it to a known fluorophore. |

| Photoaffinity Label | Covalently link to a binding partner upon light activation for target identification. nih.govnih.gov | Incorporate a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne, biotin) onto the indazole structure. |

| Activity-Based Probe | Irreversibly bind to the active site of a target enzyme to measure its functional state. frontiersin.orgnih.gov | Attach a reactive "warhead" and a reporter tag to an indazole core that selectively binds the enzyme of interest. |

Q & A

Basic: What are the common synthetic routes for preparing 3-substituted 1H-indazole derivatives, such as 3-(1-methylpropyl)-1H-indazole?

Methodological Answer:

The synthesis of 3-substituted 1H-indazole derivatives often begins with functionalization of the indazole core. For brominated intermediates (e.g., 3-(bromomethyl)-1H-indazole), bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN under reflux is a key step . Subsequent alkylation or nucleophilic substitution can introduce substituents like the 1-methylpropyl group. For example, Grignard reagents or alkyl halides may be employed to attach branched alkyl chains at the 3-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions such as over-bromination or ring decomposition .

Basic: How can researchers confirm the structural identity of 3-(1-methylpropyl)-1H-indazole?

Methodological Answer:

Structural elucidation relies on a combination of spectral techniques:

- ¹H/¹³C NMR : Key signals include the indazole aromatic protons (6.8–8.2 ppm) and the methylpropyl group (e.g., triplet for CH₂ adjacent to N, ~1.5 ppm for methyl groups) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the 3-alkylindazole scaffold.

- X-ray Crystallography : For crystalline derivatives, bond angles and distances can validate substitution patterns .

Cross-referencing with synthetic intermediates (e.g., brominated precursors) ensures accuracy .

Advanced: What strategies are used to analyze contradictory data in biological activity studies of 3-substituted indazoles?

Methodological Answer:

Contradictions, such as increased oxidative stress markers (e.g., MDA) alongside elevated antioxidant enzyme activity (e.g., GSH-Px), require systematic validation:

Dose-Response Curves : Verify if effects are concentration-dependent.

Time-Course Studies : Assess whether oxidative damage precedes compensatory antioxidant responses .

Mechanistic Probes : Use inhibitors/activators (e.g., N-acetylcysteine for ROS) to isolate pathways.

Comparative Models : Test in multiple cell lines or animal models to rule out species-specific artifacts. For example, discrepancies in anticancer activity between MCF-7 and A549 cells may reflect differential expression of tubulin isoforms .

Advanced: How do electronic and steric effects of the 3-(1-methylpropyl) group influence the pharmacological activity of 1H-indazole derivatives?

Methodological Answer:

The 1-methylpropyl group introduces both steric bulk and moderate electron-donating effects:

- Steric Effects : Bulky substituents at the 3-position can hinder binding to flat aromatic pockets in enzymes (e.g., tubulin’s colchicine site), reducing anticancer potency compared to smaller groups like methyl .

- Electronic Effects : Alkyl groups enhance indazole’s electron density, potentially improving interactions with electrophilic residues in targets like kinases. Computational studies (e.g., DFT) can quantify charge distribution .

- SAR Studies : Compare analogs (e.g., 3-chloromethyl vs. 3-piperazinyl indazoles) to isolate contributions of lipophilicity, hydrogen bonding, and steric hindrance .

Basic: What are the recommended purity and characterization standards for 3-(1-methylpropyl)-1H-indazole in pharmaceutical research?

Methodological Answer:

- Purity : ≥95% by HPLC, with impurities (e.g., unreacted starting materials, brominated byproducts) quantified using validated methods .

- Regulatory Compliance : Follow ICH guidelines for residual solvents (e.g., <500 ppm for DMSO) and heavy metals (e.g., <10 ppm Pb).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess susceptibility to hydrolysis or oxidation at the 3-alkyl chain .

Advanced: How can researchers design analogs of 3-(1-methylpropyl)-1H-indazole to optimize pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the methylpropyl group with isosteres like cyclopropoxy (improves metabolic stability) or piperazinyl (enhances water solubility) .

- Prodrug Strategies : Introduce ester or amide moieties at the 3-position to enhance oral bioavailability, with enzymatic cleavage sites tailored to target tissues .

- LogP Optimization : Balance hydrophobicity (critical for membrane permeability) using substituents like fluorine or methoxy groups .

Basic: What in vitro assays are suitable for preliminary evaluation of 3-(1-methylpropyl)-1H-indazole’s biological activity?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values <10 µM indicating promising activity .

- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or tubulin polymerization inhibition, comparing to reference inhibitors like paclitaxel .

Advanced: What computational tools are used to predict binding modes of 3-(1-methylpropyl)-1H-indazole derivatives?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., tubulin PDB: 1SA0). Focus on the indazole core’s hydrogen bonding with β-tubulin residues (e.g., Thr179) .

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, identifying critical van der Waals contacts with the 3-alkyl chain .

- QSAR Models : CoMFA or machine learning (e.g., Random Forest) correlate substituent properties (e.g., logP, molar refractivity) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.